Z-Glu-Tyr

Description

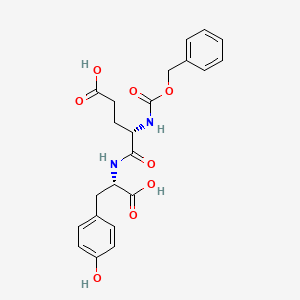

The exact mass of the compound Benzyloxycarbonylglutamyltyrosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Glu-Tyr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Glu-Tyr including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(21(29)30)23-20(28)17(10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUMOZQZGPJGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913078 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

988-75-0 | |

| Record name | NSC89651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Optimized Strategies for the Synthesis and Purification of N-Cbz-L-Glutamyl-L-Tyrosine (Z-Glu-Tyr)

Executive Summary The dipeptide N-benzyloxycarbonyl-L-glutamyl-L-tyrosine (Z-Glu-Tyr) is a critical substrate used extensively in the kinetic characterization of metalloproteases, specifically Carboxypeptidase A (CPA) and Carboxypeptidase P . Its synthesis presents a unique chemoselective challenge: constructing a peptide bond while retaining the acid-labile N-terminal Z-protection (Carbobenzoxy) and ensuring the correct regiochemistry of the glutamic acid side chain.

This technical guide outlines a high-fidelity Solution-Phase Synthesis protocol utilizing the tert-butyl (tBu) orthogonal protection strategy . Unlike older saponification routes which risk racemization, this method ensures optical purity and high yield.

Part 1: Strategic Considerations & Retrosynthesis

The Chemoselectivity Challenge

The synthesis of Z-Glu-Tyr requires the coupling of Z-Glutamic acid to Tyrosine. Two primary pitfalls exist:

-

Regioselectivity: Glutamic acid has two carboxyl groups (

and -

Orthogonality: The N-terminal Z-group must remain intact during the deprotection of the C-terminus and side chains.

The Solution: tBu/Z Orthogonality

We utilize Z-Glu(OtBu)-OH and H-Tyr(tBu)-OtBu (or H-Tyr-OtBu).

-

Z-Group (Cbz): Stable to mild acid (TFA) and base; removed by hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH).

-

tBu Esters/Ethers: Highly acid-labile (removed by TFA).

By employing TFA (Trifluoroacetic acid) for the final deprotection, we cleave the side-chain esters/ethers while leaving the Z-group untouched. This yields the target Z-Glu-Tyr directly.

Reaction Scheme Visualization

The following diagram illustrates the convergent synthesis and purification logic.

Figure 1: Convergent synthesis workflow for Z-Glu-Tyr using acid-labile side chain protection.

Part 2: Detailed Experimental Protocol

Phase 1: Coupling Reaction

Objective: Synthesize the fully protected dipeptide Z-Glu(OtBu)-Tyr-OtBu .

Reagents:

-

Z-Glu(OtBu)-OH (1.0 equiv)

-

H-Tyr-OtBu·HCl (1.0 equiv)[1]

-

EDC·HCl (1.1 equiv) [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide]

-

HOBt (1.1 equiv) [Hydroxybenzotriazole][1]

-

DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Procedure:

-

Activation: Dissolve Z-Glu(OtBu)-OH (10 mmol) and HOBt (11 mmol) in anhydrous DCM (50 mL) at 0°C. Stir for 15 minutes.

-

Coupling: Add EDC·HCl (11 mmol) and stir for another 20 minutes at 0°C to form the active ester.

-

Addition: Add H-Tyr-OtBu·HCl (10 mmol) followed immediately by DIPEA (30 mmol) to neutralize the hydrochloride salt.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) or LC-MS.

-

Workup:

-

Dilute with Ethyl Acetate (150 mL).

-

Wash sequentially with: 1M KHSO₄ (3x), Sat. NaHCO₃ (3x), and Brine (1x).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: White foam or solid (Z-Glu(OtBu)-Tyr-OtBu).

-

Phase 2: Selective Deprotection

Objective: Remove tert-butyl groups without affecting the Z-group.

Cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v).

Procedure:

-

Dissolve the protected intermediate in the TFA cocktail (10 mL per gram of peptide).

-

Stir at room temperature for 2 hours . Note: Do not heat, as high temperatures may compromise the Z-group.

-

Precipitation: Concentrate the TFA solution to ~20% volume using a nitrogen stream.

-

Pour the residue dropwise into ice-cold Diethyl Ether (10x volume). The peptide will precipitate as a white solid.

-

Centrifuge (3000 rpm, 5 min), decant the ether, and wash the pellet twice with cold ether.

-

Dry the crude solid under high vacuum.

Part 3: Purification & Quality Control

Preparative HPLC Protocol

Since Z-Glu-Tyr is relatively hydrophobic due to the Z-group and Tyrosine ring, Reverse-Phase HPLC (RP-HPLC) is the standard for purification.

System Parameters:

| Parameter | Setting |

|---|---|

| Column | C18 Preparative (e.g., 21.2 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA |

| Flow Rate | 15–20 mL/min (system dependent) |

| Detection | UV at 214 nm (peptide bond) and 254 nm (aromatic/Z-group) |

Gradient Strategy:

-

Equilibration: 5% B for 2 min.

-

Linear Gradient: 5% B to 60% B over 40 min.

-

Wash: 95% B for 5 min.

-

Note: Z-Glu-Tyr typically elutes between 35–45% B depending on column chemistry.

Analytical Validation

To ensure the synthesized compound meets the stringent requirements for enzymatic assays (e.g., determining

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: 445.16 Da (Calculated MW: 444.44 g/mol ).

-

-

HPLC Purity: >98% (Area under curve at 214 nm).

-

1H-NMR (DMSO-d6):

-

Confirm the presence of the Z-group benzyl protons (~5.0 ppm, s, 2H) and aromatic protons (~7.3 ppm).

-

Confirm Tyrosine aromatic system (AA'BB' doublet pattern ~6.6–7.0 ppm).

-

Confirm absence of tBu singlets (~1.4 ppm).

-

Part 4: Application in Enzymatic Assays

Z-Glu-Tyr is the substrate of choice for Carboxypeptidase A (CPA) . The enzyme cleaves the C-terminal Tyrosine.

Assay Principle:

Detection Method:

The reaction is monitored by the Ninhydrin method . Since the substrate (Z-Glu-Tyr) has a blocked N-terminus, it does not react significantly with ninhydrin. The released Tyrosine, however, has a free

Assay Conditions:

-

Buffer: 50 mM Tris-HCl, pH 7.5 + 500 mM NaCl.

-

Substrate Conc: 0.5 – 2.0 mM Z-Glu-Tyr.

-

Detection: Colorimetric stop-assay or continuous spectrophotometric monitoring if using a coupled enzyme system.

References

- Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press. (Standard reference for Carboxypeptidase assays using Z-Glu-Tyr).

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Carboxypeptidase P (EC 3.4.17.16). Retrieved from

- Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359. (Foundational work on CPA kinetics with protected peptides).

-

BenchChem. (2025).[1] Z-Glu(OBzl)-OH in Peptide Synthesis. Retrieved from

-

PubChem. (n.d.). N-Carbobenzyloxy-L-glutamyl-L-tyrosine. National Library of Medicine. Retrieved from

Sources

Z-Glu-Tyr CAS number and supplier information

Physicochemical Profile, Enzymatic Kinetics, and Sourcing

Executive Summary

Z-Glu-Tyr (N-Carbobenzyloxy-L-Glutamyl-L-Tyrosine) is a high-purity dipeptide derivative utilized primarily as a specific colorimetric and kinetic substrate for Acid Carboxypeptidases (EC 3.4.16.x), including lysosomal Cathepsin A and fungal serine carboxypeptidases (e.g., from Aspergillus and Penicillium species).[1] Unlike standard substrates for pancreatic carboxypeptidases (e.g., Hippuryl-L-Phe for CPA), Z-Glu-Tyr is optimized for enzymes with acidic pH optima (pH 3.0–5.5), offering a precise tool for characterizing serine-dependent proteolytic activity in drug development and mycological research.

This guide provides a definitive technical analysis of Z-Glu-Tyr, detailing its chemical identity, solubility protocols, validated enzymatic assay methodologies, and supply chain intelligence.

Chemical Identity & Physicochemical Properties[2][3]

Z-Glu-Tyr is composed of a glutamic acid residue N-terminally protected by a benzyloxycarbonyl (Z or Cbz) group, coupled to a C-terminal tyrosine. The free C-terminal carboxyl group of the tyrosine residue is the recognition site for carboxypeptidases, which cleave the peptide bond between Glu and Tyr.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | N-Carbobenzyloxy-L-Glutamyl-L-Tyrosine |

| Common Name | Z-Glu-Tyr, Z-Glu-Tyr-OH |

| CAS Number | 988-75-0 |

| Molecular Formula | |

| Molecular Weight | 444.44 g/mol |

| Purity Grade | |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in dilute NaOH, Ethanol, Acetic Acid. Sparingly soluble in water at neutral pH. |

| pKa (Predicted) | ~3.1 (Carboxyl), ~9.7 (Phenolic OH) |

Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the scissile bond targeted by carboxypeptidases.

Enzymatic Application: Acid Carboxypeptidase Assay

Z-Glu-Tyr is the "gold standard" substrate for determining the activity of Acid Carboxypeptidases (Serine Carboxypeptidases). Unlike metallo-carboxypeptidases (CPA/CPB) which are zinc-dependent, these enzymes typically utilize a Serine-Aspartate-Histidine catalytic triad and function optimally in acidic environments (pH 3.0 – 5.0).

Mechanism of Action

The enzyme recognizes the C-terminal Tyrosine (with a free carboxyl group). The nucleophilic Serine in the active site attacks the carbonyl carbon of the Glu-Tyr peptide bond, releasing free Tyrosine and forming an acyl-enzyme intermediate (Z-Glu-Enzyme), which is subsequently hydrolyzed.

Validated Assay Protocol

Objective: Quantify Acid Carboxypeptidase activity by measuring the release of free Tyrosine.

Reagents:

-

Buffer: 50 mM Sodium Acetate, pH 3.7.

-

Substrate Stock: 10 mM Z-Glu-Tyr in water. Note: Dissolve with mild heating or minimal addition of dilute NaOH if turbidity persists, then adjust pH back to ~4.0.

-

Stop Solution: Ninhydrin Reagent (2% ninhydrin in acetone/ethanol).

-

Enzyme Solution: Diluted in acetate buffer.

Workflow:

-

Equilibration: Pre-incubate 0.5 mL of Substrate Stock at 30°C for 5 minutes.

-

Reaction: Add 0.1 mL of Enzyme Solution. Mix and incubate at 30°C for exactly 10 minutes.

-

Termination: Stop reaction by adding 2.0 mL of Ninhydrin Reagent.

-

Development: Heat the mixture at 100°C (boiling water bath) for 15 minutes to develop the purple color (Ruhemann's purple) indicative of free amino acids (Tyrosine).

-

Quantification: Cool rapidly to room temperature. Dilute with 50% ethanol if necessary. Measure Absorbance at 570 nm .

-

Calculation: Compare against a standard curve of L-Tyrosine (0–100 µM).

Kinetic Parameters (Reference Values)

Researchers should expect kinetic constants in the following ranges for fungal acid carboxypeptidases (e.g., Aspergillus spp.):

- : 0.4 – 4.0 mM

-

: 80 – 110

-

pH Optimum: 3.1 – 4.0[2]

Sourcing & Quality Assurance

When sourcing Z-Glu-Tyr for kinetic studies, purity is critical. Impurities such as free Tyrosine or Z-Glu-OH can result in high background absorbance in Ninhydrin assays.

Storage Protocol:

-

Temperature: -20°C.

-

Conditions: Keep desiccated. Protect from light.

-

Stability: Stable for >2 years in powder form. Stock solutions should be prepared fresh or aliquoted and frozen at -20°C (stable for ~1 month).

Table 2: Supplier Information (CAS 988-75-0)

Note: Ensure you order CAS 988-75-0.[3] Do not confuse with Z-Tyr-OH (CAS 1164-16-5).

| Supplier | Catalog / Product ID | Purity | Pack Size | Notes |

| Bachem | 4002636 | 1g, 5g | Premium grade for kinetic standards. | |

| Chem-Impex | 02636 | 1g, 5g, 25g | High solubility profile; excellent for bulk assays. | |

| Sigma-Aldrich | Z-Glu-Tyr-OH (Check availability) | Varies | Often listed under custom peptides or specific dipeptide sections. | |

| Watanabe Chem | A00421 | Varies | Reliable source for Asian markets. |

References

-

Ichishima, E., et al. (2025). "Purification and characterization of a high molecular mass serine carboxypeptidase from Monascus pilosus." ResearchGate.[4][5]

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 259610, Z-Glu-Tyr." PubChem.

-

Yokoyama, S., et al. (1975).[6] "Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates." Journal of Biochemistry, 77(1).

-

Bachem AG. "Product Datasheet: Z-Glu-Tyr-OH." Bachem Online Catalog.

-

Chem-Impex International. "Product Specification: Z-Glu-Tyr-OH (CAS 988-75-0)." Chem-Impex.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Z-Glu-Tyr as a Probing Substrate in Enzymatic Kinetics

The following technical guide details the mechanism of action and experimental utility of Z-Glu-Tyr (N-Carbobenzyloxy-L-Glutamyl-L-Tyrosine) .

While frequently confused with the polymeric kinase substrate Poly(Glu,Tyr), the discrete dipeptide Z-Glu-Tyr is the gold-standard substrate for characterizing the kinetics of Zinc-dependent exopeptidases, specifically Carboxypeptidase A (CPA) . This guide focuses on its primary role in hydrolytic cleavage assays, a critical workflow in enzymology and protease inhibitor development.

Executive Summary

Z-Glu-Tyr is a synthetic dipeptide derivative designed to probe the active site specificity of metalloproteases. By blocking the N-terminus with a Carbobenzyloxy (Cbz or Z) group, the molecule mimics the C-terminal end of a longer peptide chain, forcing the enzyme to act strictly as a carboxypeptidase rather than an aminopeptidase.

In biochemical assays, Z-Glu-Tyr serves as a specific substrate for Carboxypeptidase A (EC 3.4.17.1) . The mechanism of action involves the enzymatic hydrolysis of the peptide bond between Glutamate (Glu) and Tyrosine (Tyr), mediated by the enzyme's active site Zinc ion (

Target Audience: Enzymologists, Biochemists, and Drug Discovery Scientists. Primary Application: Kinetic profiling of CPA, inhibitor screening, and active site mapping.

Chemical Logic & Substrate Design

To understand the assay, one must understand the substrate's architecture. The design of Z-Glu-Tyr is not arbitrary; it is a molecular key engineered for the CPA lock.

| Component | Chemical Function | Mechanistic Role |

| Z-Group (Cbz) | N-terminal protection (Benzyl carbamate) | Prevents N-terminal degradation; mimics the steric bulk of a polypeptide chain upstream of the cleavage site. |

| L-Glutamate (Glu) | P1 Residue (Penultimate) | Interacts with Arg-145 and Arg-127 in the active site, anchoring the substrate via electrostatic interactions. |

| L-Tyrosine (Tyr) | P1' Residue (C-terminal) | The "leaving group." Its aromatic side chain fits precisely into the hydrophobic S1' specificity pocket (Tyr-248 "lid" closure). |

| Peptide Bond | Scissile Bond | The target of nucleophilic attack by the Zinc-activated water molecule.[3][4] |

Mechanism of Action: The Catalytic Cycle

The hydrolysis of Z-Glu-Tyr by Carboxypeptidase A is a classic example of general base catalysis promoted by a metal ion.

The "Promoted Water" Pathway

Current consensus favors the "promoted water" mechanism over the "nucleophilic anhydride" pathway.

-

Substrate Binding (Michaelis Complex): The Z-Glu-Tyr enters the active site. The C-terminal carboxylate of Tyrosine coordinates with the Zinc ion and forms salt bridges with Arg-145. The hydrophobic Tyrosine ring nests in the S1' pocket.

-

Water Activation: The active site Zinc (

) coordinates a water molecule, lowering its pKa and making it a potent nucleophile.[2] -

General Base Catalysis: The carboxylate group of the enzyme's Glu-270 acts as a general base, stripping a proton from the Zinc-bound water.[4]

-

Nucleophilic Attack: The resulting hydroxide ion attacks the carbonyl carbon of the Z-Glu-Tyr peptide bond, forming a tetrahedral intermediate stabilized by the Zinc ion and Arg-127.

-

Bond Cleavage: The intermediate collapses. The proton held by Glu-270 is donated to the amide nitrogen (the leaving group), facilitating the cleavage of the peptide bond.

-

Product Release: Free L-Tyrosine and N-Cbz-L-Glutamate (Z-Glu) are released. The active site regenerates.

Visualization of the Mechanism

The following diagram illustrates the catalytic flow, highlighting the critical role of the Zinc ion and Glu-270.[2][4]

Caption: The catalytic cycle of Carboxypeptidase A hydrolyzing Z-Glu-Tyr via the Zinc-promoted water pathway.

Experimental Protocol: The Ninhydrin Assay

Because the N-terminus of Z-Glu-Tyr is blocked by the Cbz group, it does not react with Ninhydrin. However, the hydrolysis product, L-Tyrosine , possesses a free alpha-amino group. This allows for a self-validating colorimetric assay: the appearance of purple color is directly proportional to the enzymatic activity.

Reagents & Preparation

-

Substrate Stock: 10 mM Z-Glu-Tyr dissolved in minimal 0.1 M NaOH, then adjusted to pH 7.5 with buffer. (Note: Z-Glu-Tyr is hydrophobic; ensure complete dissolution).

-

Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5. (High salt promotes CPA solubility and activity).

-

Enzyme: Carboxypeptidase A (typically from bovine pancreas), diluted in cold buffer.

-

Ninhydrin Reagent: Standard 2% solution in ethanol/acetate buffer.

Step-by-Step Workflow

-

Equilibration: In a microcentrifuge tube or 96-well plate, add 100 µL of Buffer and 50 µL of Z-Glu-Tyr substrate stock.

-

Initiation: Add 10 µL of CPA enzyme solution. Mix gently.

-

Incubation: Incubate at 25°C for a defined period (e.g., 10–30 minutes).

-

Expert Insight: Run a "No Enzyme" control to account for spontaneous hydrolysis (background).

-

-

Quenching: Stop the reaction by adding 100 µL of Ninhydrin Reagent and immediately heating to 95°C for 15 minutes.

-

Quantification: Cool to room temperature. Dilute with 50% ethanol if necessary to fit linear range. Measure Absorbance at 570 nm .

-

Calculation: Use a Tyrosine standard curve to convert

to micromoles of product released.

Assay Logic Diagram

Caption: Workflow for the Ninhydrin-based detection of Z-Glu-Tyr hydrolysis.

Quantitative Data Analysis

When characterizing Z-Glu-Tyr hydrolysis, you will generate kinetic constants. Below are representative values for CPA acting on Z-Glu-Tyr. Use these as a benchmark for assay validation.

| Parameter | Definition | Typical Value (CPA) | Interpretation |

| Michaelis Constant | 0.2 – 0.4 mM | Indicates relatively tight binding affinity of CPA for Z-Glu-Tyr. | |

| Turnover Number | ~100 – 200 | CPA is a highly efficient catalyst for this substrate. | |

| Catalytic Efficiency | ~5 x | High efficiency confirms Z-Glu-Tyr is an optimal substrate for specificity studies. |

Note: Values vary based on pH, ionic strength, and enzyme source (e.g., Bovine vs. Porcine).

Distinction Note: Z-Glu-Tyr vs. Poly(Glu,Tyr)

It is vital for researchers not to conflate Z-Glu-Tyr with Poly(Glu,Tyr) .

-

Z-Glu-Tyr: A small molecule dipeptide used for Protease (CPA) assays.

-

Poly(Glu,Tyr) (4:1): A random copolymer used as a generic substrate for Tyrosine Kinases (e.g., Src, EGFR).

References

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of oligopeptides. Biochemistry.[1][2][5][7][11][12] Link

-

Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A.[1][2][3][5][9] Accounts of Chemical Research. Link

-

Mock, W. L., & Zhang, J. Z. (1991). The mechanism of carboxypeptidase A: hydrolysis of a specific depsipeptide substrate. Journal of Biological Chemistry.[11] Link

-

PubChem. (n.d.). Z-Glu-Tyr Compound Summary. National Library of Medicine. Link

-

Thermo Fisher Scientific. (n.d.). Z'-LYTE Kinase Assay Technology (Distinction Reference).Link

Sources

- 1. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 2. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 3. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Insight into the Role of Substrate-binding Residues in Conferring Substrate Specificity for the Multifunctional Polysaccharide Lyase Smlt1473 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Z-Glu-Tyr | C22H24N2O8 | CID 259610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Glu-Tyr | C14H18N2O6 | CID 515717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mapping the determinants of catalysis and substrate specificity of the antibiotic resistance enzyme CTX-M β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity mapping of fungal CAZy AA3_2 oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

Z-Glu-Tyr: A Versatile Synthetic Substrate for Probing Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-L-glutamyl-L-tyrosine (Z-Glu-Tyr) is a synthetic dipeptide that serves as a valuable tool for the characterization of specific protease activities. Its unique structure, incorporating both an acidic (glutamic acid) and an aromatic (tyrosine) residue, makes it a versatile substrate for assaying distinct classes of proteases, primarily chymotrypsin-like serine proteases and glutamyl endopeptidases. This guide provides a comprehensive overview of the principles and practical applications of Z-Glu-Tyr in protease assays, offering detailed experimental methodologies, insights into data interpretation, and guidance for troubleshooting. As a self-validating system, the protocols described herein are designed to ensure scientific integrity and reproducibility, empowering researchers in basic science and drug discovery to leverage Z-Glu-Tyr for robust and reliable enzymatic studies.

Introduction: The Rationale for Z-Glu-Tyr in Protease Research

The study of proteases, enzymes that catalyze the cleavage of peptide bonds, is fundamental to understanding a vast array of physiological and pathological processes. The development of specific and reliable assays is paramount for characterizing protease function, identifying inhibitors, and advancing drug discovery programs. Synthetic substrates, such as Z-Glu-Tyr, offer several advantages over protein or long-peptide substrates, including defined composition, ease of synthesis and modification, and suitability for high-throughput screening formats.

The design of Z-Glu-Tyr incorporates key features that confer its utility. The N-terminal benzyloxycarbonyl (Z) group provides hydrophobicity, often enhancing binding to the enzyme's active site, and prevents unwanted side reactions.[1] The presence of a glutamic acid residue makes it a target for glutamyl endopeptidases, which exhibit a strong preference for cleaving peptide bonds C-terminal to glutamate.[2] Conversely, the tyrosine residue, with its bulky aromatic side chain, renders the peptide susceptible to cleavage by chymotrypsin and chymotrypsin-like proteases, which preferentially hydrolyze peptide bonds following large hydrophobic residues.[3] This dual-specificity potential makes Z-Glu-Tyr a versatile and informative tool in the enzymologist's arsenal.

This guide will delve into the practical application of Z-Glu-Tyr for assaying two key protease types: α-Chymotrypsin and V8 Protease (Endoproteinase Glu-C) .

Core Principles of Z-Glu-Tyr-Based Protease Assays

The fundamental principle of a protease assay using Z-Glu-Tyr is the enzymatic hydrolysis of the peptide bond between the glutamic acid and tyrosine residues. The rate of this cleavage is directly proportional to the concentration of the active protease under defined conditions.

Enzymatic Cleavage of Z-Glu-Tyr

The specific cleavage site of Z-Glu-Tyr depends on the protease being assayed:

-

Chymotrypsin: This serine protease is expected to cleave the peptide bond at the C-terminal side of the tyrosine residue, yielding Z-Glu and free L-tyrosine.[3]

-

Glutamyl Endopeptidases (e.g., V8 Protease): These enzymes specifically hydrolyze the peptide bond on the C-terminal side of the glutamic acid residue, producing Z-Glu and L-tyrosine.[4]

The ability to predict the cleavage products is crucial for selecting an appropriate detection method.

Diagram 1: Enzymatic Cleavage of Z-Glu-Tyr

Caption: Predicted cleavage of Z-Glu-Tyr by chymotrypsin and V8 protease.

Detection Methodologies

Several methods can be employed to monitor the cleavage of Z-Glu-Tyr. The choice of method depends on the available instrumentation, desired sensitivity, and throughput requirements.

Table 1: Comparison of Detection Methods for Z-Glu-Tyr Cleavage

| Detection Method | Principle | Advantages | Disadvantages |

| Spectrophotometry | Measures the change in absorbance at a specific wavelength due to the generation of a new chromophore or a change in the molar absorptivity of the products compared to the substrate. For Z-Glu-Tyr, this can involve monitoring the increase in absorbance around 256 nm.[5] | Simple, continuous, and widely available instrumentation. | Lower sensitivity compared to other methods; potential for interference from other components in the assay mixture. |

| High-Performance Liquid Chromatography (HPLC) | Separates the substrate and cleavage products, allowing for their individual quantification.[6] | Highly specific and quantitative; can confirm the identity of the cleavage products. | Discontinuous (end-point) assay; lower throughput; requires specialized equipment. |

| Fluorescence | Involves a secondary reaction where a fluorogenic reagent reacts with the newly formed primary amine of the tyrosine product to generate a fluorescent signal.[7] | High sensitivity; suitable for high-throughput screening. | Requires a secondary reaction step; potential for false positives/negatives due to interference with the labeling reagent. |

Experimental Protocols

The following sections provide detailed, self-validating protocols for assaying the activity of α-Chymotrypsin and V8 Protease using Z-Glu-Tyr as a substrate.

Reagent Preparation

Z-Glu-Tyr Stock Solution (10 mM): The solubility of Z-Glu-Tyr can be a critical factor. It is sparingly soluble in aqueous buffers but can be dissolved in organic solvents.

-

Weigh out the appropriate amount of Z-Glu-Tyr powder.

-

Dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

α-Chymotrypsin Stock Solution (1 mg/mL):

-

Prepare a solution of 1 mM HCl.

-

Dissolve α-Chymotrypsin powder in the 1 mM HCl to a final concentration of 1 mg/mL.

-

Store in aliquots at -20°C. Immediately before use, dilute to the desired working concentration in the appropriate assay buffer.

V8 Protease (Endoproteinase Glu-C) Stock Solution (1 mg/mL):

-

Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.8.

-

Dissolve the lyophilized V8 protease in the buffer to a final concentration of 1 mg/mL.

-

Store in aliquots at -20°C. Dilute to the working concentration in the assay buffer just before use.

Spectrophotometric Assay for α-Chymotrypsin Activity

This protocol is adapted from general principles of chymotrypsin assays and is a recommended starting point for optimization.[5]

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

Procedure:

-

Equilibrate the spectrophotometer to 25°C and set the wavelength to 256 nm.

-

In a quartz cuvette, prepare the reaction mixture by adding:

-

Assay Buffer

-

Z-Glu-Tyr working solution (final concentration to be optimized, typically in the range of 0.1-1 mM)

-

-

Mix gently by inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume of the diluted α-Chymotrypsin solution.

-

Immediately start monitoring the increase in absorbance at 256 nm for 5-10 minutes, taking readings every 15-30 seconds.

-

Determine the initial reaction velocity (ΔA₂₅₆/min) from the linear portion of the absorbance versus time plot.

Diagram 2: Spectrophotometric Assay Workflow

Caption: Workflow for the continuous spectrophotometric assay of chymotrypsin.

HPLC-Based Assay for V8 Protease Activity

This end-point assay provides a highly specific method for quantifying the cleavage of Z-Glu-Tyr.

Assay Buffer: 50 mM ammonium bicarbonate, pH 7.8, or 50 mM sodium phosphate, pH 7.8. The choice of buffer can influence the specificity of V8 protease (cleavage at Glu only in ammonium bicarbonate vs. Glu and Asp in phosphate buffer).[4]

Procedure:

-

Prepare reaction tubes containing the assay buffer and the Z-Glu-Tyr working solution (e.g., 0.5 mM final concentration).

-

Equilibrate the tubes to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the diluted V8 protease solution.

-

Incubate for a defined period (e.g., 15, 30, 60 minutes).

-

Stop the reaction by adding a quenching agent, such as 1% trifluoroacetic acid (TFA).

-

Analyze the samples by reverse-phase HPLC using a C18 column.

-

Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the uncleaved Z-Glu-Tyr from the cleavage products.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Quantify the substrate and product peaks by integrating their areas. The rate of product formation can be calculated from a standard curve of the expected product.

Data Analysis and Interpretation

Calculation of Enzyme Activity

For spectrophotometric assays, the rate of change in absorbance can be converted to the rate of substrate hydrolysis using the Beer-Lambert law:

Rate (mol/min) = (ΔA/min) / (ε * l)

where:

-

ΔA/min is the initial rate of change in absorbance.

-

ε is the molar extinction coefficient of the product at the monitored wavelength.

-

l is the path length of the cuvette (typically 1 cm).

For HPLC-based assays, the amount of product formed over time is determined from a standard curve, and the initial velocity is calculated.

Determination of Kinetic Parameters

To gain deeper insights into the enzyme's efficiency and its interaction with Z-Glu-Tyr, the Michaelis-Menten kinetic parameters, Km and kcat, should be determined. This is achieved by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 2: Representative Kinetic Parameters for Proteases with Peptide Substrates

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| α-Chymotrypsin | Acetyl-Tyr-Gly-amide | 23 | 0.50 | 22 | [7] |

| Thermolysin | FAGLA | - | - | 8.6x higher than WT | [9] |

| Matrix Metalloprotease | Peptide Substrate (6 aa) | - | - | ~2.4 x 10⁴ | [10] |

Troubleshooting

High-quality, reproducible data is contingent on careful experimental design and execution. The following troubleshooting guide addresses common issues encountered in protease assays.

Diagram 3: Troubleshooting Guide for Z-Glu-Tyr Protease Assays

Caption: A decision tree for troubleshooting common issues in Z-Glu-Tyr protease assays.

Applications in Drug Discovery

Z-Glu-Tyr is a valuable tool for the screening and characterization of protease inhibitors. In a typical inhibitor screening assay, the enzymatic reaction is performed in the presence and absence of test compounds. A decrease in the rate of Z-Glu-Tyr hydrolysis indicates potential inhibitory activity. Subsequent dose-response studies can be performed to determine the IC₅₀ value of the inhibitor. The use of a simple, well-defined substrate like Z-Glu-Tyr facilitates the development of robust and reproducible high-throughput screening assays.[7]

Conclusion

Z-Glu-Tyr stands as a versatile and informative synthetic substrate for the study of proteases, particularly chymotrypsin-like serine proteases and glutamyl endopeptidases. Its well-defined structure and predictable cleavage patterns enable the development of robust and reproducible assays. By understanding the core principles of its application and adhering to meticulously designed protocols, researchers can effectively leverage Z-Glu-Tyr to advance our understanding of protease function and accelerate the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the successful implementation of Z-Glu-Tyr-based assays in both academic and industrial research settings.

References

- Gololobov, M. Y., & Stepanov, V. M. (1995). Glutamyl endopeptidases. FEBS Letters, 359(2-3), 136-138.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

-

Libretexts. (2023, February 12). 7.2: Chymotrypsin. Chemistry LibreTexts. Retrieved from [Link]

-

Phenomenex. (n.d.). Optimized HPLC method development of Tirzepatide using Kinetex PS C18. Retrieved from [Link]

- Varkondi, E., et al. (2005). Journal of Receptors and Signal Transduction, 25(1), 45-56.

- Pote, S. Y., & Verma, C. S. (2009). Protein Engineering, Design and Selection, 22(1), 1-8.

- Hresko, R. C., & Hruz, P. W. (2011). PLoS ONE, 6(10), e25820.

- Nalbone, J. M., et al. (2016). Organic Letters, 18(5), 1186–1189.

- Trist, D. G., & Trist, D. G. (2022). Spontaneous cleavage at Glu and Gln residues in long-lived proteins.

- Fields, G. B. (2005). Journal of cellular biochemistry, 94(5), 893-904.

- Nemoto, Y. O., et al. (2022). Journal of Biological Chemistry, 298(3), 101585.

- Hicham Zegzouti, et al. (2011).

- Zhang, Z., et al. (2016). Journal of the American Chemical Society, 138(48), 15511–15514.

- Hresko, R. C., & Hruz, P. W. (2011). PLoS ONE, 6(10), e25820.

-

ResearchGate. (2017, October 5). How can I prepare a 10mM L- Glutamic acid solution?. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

-

MDPI. (2023, May 31). Spectrum-Effect Relationships between High-Performance Liquid Chromatography (HPLC) Fingerprints and the Antioxidant and Anti-Inflammatory Activities of Collagen Peptides. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermolysin. Retrieved from [Link]

- Nemoto, Y. O., et al. (2022). Journal of Biological Chemistry, 298(3), 101585.

- Rinderknecht, H., & Friedman, R. (1973). Clinica Chimica Acta, 43(1), 135-142.

-

AppliChem. (n.d.). Buffers. Retrieved from [Link]

-

PubMed. (n.d.). Modeling of enzyme-substrate complexes for the metalloproteases MMP-3, ADAM-9 and ADAM-10. Retrieved from [Link]

- Zhang, Z., et al. (2021). Journal of the American Chemical Society, 143(32), 12696–12704.

-

MP Biomedicals. (n.d.). Protease (S. Aureus) V.8, 5 mg. Retrieved from [Link]

-

AppliChem. (n.d.). Buffers. Retrieved from [Link]

- Hresko, R. C., & Hruz, P. W. (2011). PLoS ONE, 6(10), e25820.

- Trist, D. G., & Trist, D. G. (2022). Spontaneous cleavage at Glu and Gln residues in long-lived proteins.

- Google Patents. (n.d.). CN101226150A - Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin.

-

ResearchGate. (n.d.). Activation of the peptidase activity of thermolysin by NaCl. Retrieved from [Link]

-

PubMed. (n.d.). Substrate hydrolysis by matrix metalloproteinase-9. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

-

PubMed. (n.d.). Improving Dissolution Rate of Carbamazepine-Glutaric Acid Cocrystal Through Solubilization by Excess Coformer. Retrieved from [Link]

-

PubMed. (2010, May 3). Effects of the mutational combinations on the activity and stability of thermolysin. Retrieved from [Link]

-

PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the glutamyl endopeptidase from Staphylococcus aureus expressed in Escherichia coli. Retrieved from [Link]

-

PubMed. (n.d.). Improving the activity and stability of thermolysin by site-directed mutagenesis. Retrieved from [Link]

-

PubMed. (n.d.). matrix metalloproteinase substrate binding domains, modules, and exosites. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chymotrypsin [sigmaaldrich.com]

- 4. V8 Protease - Creative Enzymes [creative-enzymes.com]

- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects of the mutational combinations on the activity and stability of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]

Z-Glu-Tyr in Kinase Profiling: A Precision Substrate for Syk & ZAP-70 Drug Discovery

This guide details the technical application of Z-Glu-Tyr (N-Carbobenzoxy-L-glutamyl-L-tyrosine) , a defined small-molecule substrate used primarily for the kinetic characterization of non-receptor tyrosine kinases, specifically Spleen Tyrosine Kinase (Syk) and ZAP-70 .

Unlike the heterogeneous polymer Poly(Glu,Tyr) often used in high-throughput screening, Z-Glu-Tyr offers precise stoichiometric control, making it the preferred choice for determining mechanism of action (MoA),

Executive Summary

In the development of kinase inhibitors for autoimmune diseases and hematological malignancies, the choice of substrate dictates the quality of kinetic data. While random copolymers like Poly(Glu,Tyr) serve as "universal" substrates for broad screening, they fail to provide the molecular definition required for rigorous mechanistic studies.

Z-Glu-Tyr (CAS: 988-75-0) is a protected dipeptide that mimics the acidic activation loop of tyrosine kinases. Its structural rigidity and defined molecular weight (444.44 g/mol ) allow researchers to decouple substrate binding affinity from catalytic turnover, providing a "clean" system for measuring the efficacy of ATP-competitive and allosteric inhibitors targeting the Syk/ZAP-70 pathway.

Part 1: Chemical & Biochemical Profile

The Molecule: Z-Glu-Tyr

Chemical Name: N-Carbobenzoxy-L-glutamyl-L-tyrosine

Molecular Formula:

The "Z" group (Carbobenzoxy or Cbz) is critical for two reasons:

-

N-Terminal Protection: It prevents degradation by aminopeptidases potentially present in crude cell lysates or impure enzyme preparations.

-

Structural Mimicry: The hydrophobic benzyl ring of the Z-group mimics the phenylalanine or tyrosine residues often found upstream of the phosphorylation site in natural protein substrates, enhancing binding affinity to the kinase active site groove.

Solubility & Stability

-

Solubility: Sparingly soluble in water at low pH; highly soluble in alkaline buffers (pH > 7.5) or DMSO.

-

Stock Preparation: typically prepared as a 10–20 mM stock in 50 mM Tris-HCl (pH 7.5) or 100% DMSO.

-

Stability: Stable at -20°C for >1 year. Avoid repeated freeze-thaw cycles which can cause hydrolysis of the ester linkage.

Part 2: The Target Ecosystem (Syk & ZAP-70)

Syk and ZAP-70 are tandem SH2-domain containing kinases essential for B-cell (BCR) and T-cell (TCR) receptor signaling. Dysregulation of Syk is a driver in Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).

Why Z-Glu-Tyr for Syk?

Syk prefers substrates with acidic residues (Glutamate/Aspartate) adjacent to the Tyrosine. The Glu-Tyr motif in Z-Glu-Tyr perfectly matches this specificity profile (E-Y motif).

-

Poly(Glu,Tyr): Random distribution of Glu and Tyr (4:1 ratio). Kinetic data is an "average" of multiple binding events.

-

Z-Glu-Tyr: Single, defined binding event. Allows for precise calculation of

.

Visualization: The Syk Signaling Pathway

The following diagram illustrates the position of Syk in the BCR pathway and where Z-Glu-Tyr mimics the downstream substrate (BLNK/SLP-65).

Caption: Syk activation pathway showing the parallel between the natural substrate (BLNK) and the synthetic probe (Z-Glu-Tyr).

Part 3: Experimental Protocol (Continuous Coupled Assay)

While endpoint assays (like ADP-Glo) are common, the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay is the gold standard for kinetic characterization using Z-Glu-Tyr. It allows real-time monitoring of ADP production.

Principle

-

Kinase Reaction: Syk transfers

-phosphate from ATP to Z-Glu-Tyr, producing ADP . -

Coupling Reaction 1: Pyruvate Kinase (PK) uses the generated ADP to convert Phosphoenolpyruvate (PEP) to Pyruvate + ATP.

-

Coupling Reaction 2: Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, oxidizing NADH to NAD+ .

-

Detection: The decrease in Absorbance at 340 nm is directly proportional to the kinase activity.

Reagents & Setup

| Component | Concentration (Final) | Role |

| Buffer | 50 mM HEPES, pH 7.5 | Maintains physiological pH. |

| MgCl2 | 10 mM | Essential cofactor for ATP-Mg complex. |

| Z-Glu-Tyr | 0.1 – 2.0 mM | Substrate (Titrate for |

| ATP | Variable ( | Phosphate donor. |

| NADH | 0.2 mM | Reporter molecule (Abs 340nm). |

| PEP | 1.0 mM | Substrate for Pyruvate Kinase. |

| PK/LDH Mix | 2–5 Units/mL | Coupling enzymes (must be in excess). |

| Syk Enzyme | 5–20 nM | Target Kinase. |

Step-by-Step Methodology

-

Master Mix Preparation: In a tube, combine Buffer, MgCl2, PEP, NADH, and PK/LDH mixture.

-

Substrate Addition: Add Z-Glu-Tyr to the Master Mix.

-

Inhibitor Incubation (Optional): If testing drugs, add the compound (in DMSO) to the Syk enzyme solution and incubate for 15–30 mins at Room Temp.

-

Baseline Reading: Aliquot the Master Mix + Substrate into a UV-transparent 96-well plate. Read Abs340 for 5 mins to ensure stability (no background NADH oxidation).

-

Initiation: Add the Syk/ATP mixture to the wells to start the reaction.

-

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 20–40 minutes at 30°C.

Visualization: Coupled Assay Workflow

Caption: The PK/LDH coupled assay system converts kinase activity into a measurable decrease in NADH absorbance.

Part 4: Data Analysis & Interpretation

Using Z-Glu-Tyr allows for the determination of intrinsic kinetic parameters.

Calculating Velocity ( )

Calculate the slope of the linear portion of the Abs340 vs. Time curve (

-

: Extinction coefficient of NADH (

- : Pathlength (cm).

Michaelis-Menten Kinetics

Plot Initial Velocity (

- (Z-Glu-Tyr): Typically ranges from 0.2 to 1.0 mM for Syk, depending on buffer ionic strength.

-

Interpretation: A lower

indicates higher affinity. If an inhibitor changes the apparent

Comparison: Z-Glu-Tyr vs. Poly(Glu,Tyr)

| Feature | Z-Glu-Tyr | Poly(Glu,Tyr) |

| Stoichiometry | 1:1 (Defined) | Variable (Random polymer) |

| Kinetics | Follows classical Michaelis-Menten | Complex/Multi-site binding |

| Assay Compatibility | Coupled Enzyme, HPLC | ELISA, Radiometric, HTRF |

| Cost | Higher | Lower |

| Use Case | MoA, | HTS Screening |

Part 5: Case Study in Drug Discovery

Context: A medicinal chemistry team is optimizing a scaffold targeting Syk for Rheumatoid Arthritis.

Problem: The lead compound shows variable potency (

-

They discover the compound has a slow-binding mechanism (time-dependent inhibition), which was masked by the heterogeneity of the polymer substrate in the endpoint assay.

-

Using Z-Glu-Tyr, they accurately determine the

to be 5 nM, validating the compound for in vivo studies.

References

-

Syk Kinase Assay Protocols & Substrate Specificity. BPS Bioscience. Syk Assay Kit and Substrate Data.

-

Kinetic Characterization of Tyrosine Kinases. Sigma-Aldrich (Merck). Universal Tyrosine Kinase Assay Kit & Poly-Glu-Tyr vs Peptide Substrates.

-

Z-Glu-Tyr Chemical Properties. PubChem. Compound Summary: Z-Glu-Tyr.[1]

-

Mechanisms of Syk Activation. Molecular and Cellular Biology, 1996. "Phospholipase C-gamma1 interacts with conserved phosphotyrosyl residues...". (Foundational text on Syk substrate motifs).

-

Coupled Enzyme Assays for Kinases. Promega. ADP-Glo vs Coupled Assays Technical Manual.

Sources

Technical Guide: Solubility and Stability of Z-Glu-Tyr in Solvents

[1][2]

Executive Summary

Z-Glu-Tyr (N-Carbobenzyloxy-L-glutamyl-L-tyrosine, CAS: 988-75-0) is a dipeptide derivative widely utilized as a substrate for proteases (e.g., carboxypeptidase A) and as a chiral building block in peptidomimetic synthesis.[1][3] Its utility is often hampered by its amphiphilic nature—possessing both a hydrophobic Z-cap and hydrophilic ionizable side chains.[1][2]

This guide provides a definitive framework for solubilizing Z-Glu-Tyr without compromising its chemical integrity. Key findings indicate that while aqueous solubility at neutral pH is poor (<0.5 mg/mL), it can be enhanced significantly (>100 mg/mL) using a DMSO-spike methodology or pH adjustment. Stability profiling reveals resistance to N-terminal cyclization (pyroglutamate formation) due to Z-capping, though the tyrosine residue remains susceptible to oxidative cross-linking.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to formulation.[4]

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Formula | C₂₂H₂₄N₂O₈ | Moderate molecular weight (444.44 g/mol ).[1] |

| LogP (Predicted) | ~1.7 (XLogP3-AA) | Moderately lipophilic due to the Z-group (benzyl carbamate).[1][2] |

| pKa (Acidic) | ~3.1 (Glu-COOH), ~3.5 (C-term COOH) | Negatively charged at neutral pH. |

| pKa (Basic) | ~10.1 (Tyr-OH) | Phenolic proton dissociates at high pH. |

| Isoelectric Point | N/A (Blocked N-terminus) | Behaves as a weak acid; solubility increases with pH.[1] |

| Appearance | White to off-white powder | Crystalline forms may require sonication to break lattice energy.[1] |

Structural Insight: The N-terminal benzyloxycarbonyl (Z) group abolishes the zwitterionic character typical of free peptides.[2] This increases hydrophobicity, making the molecule less soluble in water but highly soluble in organic solvents like DMSO, Ethanol, and Methanol.

Solubility Profile & Solvent Selection

Solvent Compatibility Matrix

The following data summarizes solubility thresholds at 25°C.

| Solvent System | Solubility Limit | Comments |

| Water (pH 3-7) | < 0.5 mg/mL | Poor. Hydrophobic Z-group dominates.[1] |

| DMSO | ≥ 100 mg/mL | Excellent. Recommended for stock solutions. |

| Ethanol (100%) | ~20-50 mg/mL | Good.[1] Useful for evaporation/coating applications. |

| Methanol | > 50 mg/mL | High solubility; solvent toxicity limits biological use. |

| 1M HCl | Low | Acidic pH protonates carboxyls, reducing solubility further.[4] |

| 1M NaOH / PBS (pH >8) | > 10 mg/mL | Good. Deprotonation of carboxyls drives dissolution. |

| Corn Oil / Lipids | Moderate | Requires DMSO co-solvent (e.g., 10% DMSO).[4][3] |

The "DMSO-Spike" Solubilization Strategy

Directly adding buffer to Z-Glu-Tyr powder often results in a gelatinous aggregate that is difficult to dissolve.[1] The most robust method relies on the "DMSO-Spike" technique.

Mechanism: The organic solvent disrupts the crystal lattice first, allowing water molecules to solvate the individual peptide chains subsequently.

Figure 1: Step-by-step decision tree for solubilizing hydrophobic peptides like Z-Glu-Tyr.

Stability Assessment

Degradation Pathways

Unlike free Glutamyl peptides, Z-Glu-Tyr is protected from pyroglutamate formation .[1] The Z-group caps the N-terminal amine, preventing the nucleophilic attack on the gamma-carboxyl group of Glutamic acid.[1]

However, two primary instability risks remain:

-

Tyrosine Oxidation: The phenolic side chain is sensitive to radical oxidation, forming dityrosine cross-links, especially at high pH (>9) or in the presence of transition metals.

-

Hydrolysis: The ester linkage of the Z-group is stable to mild base but cleaves in strong acids (HBr/AcOH) or via catalytic hydrogenation. The peptide bond (Glu-Tyr) is susceptible to specific proteases.

Figure 2: Primary degradation pathways.[1] Note the absence of pyroglutamate cyclization due to N-terminal protection.[1]

Storage Recommendations

-

Solid State: Store at -20°C, desiccated. Stable for >2 years.[3]

-

DMSO Stock: Store at -20°C or -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles which introduce moisture (DMSO is hygroscopic).[1]

-

Aqueous Working Solution: Prepare fresh. Stable for <24 hours at 4°C due to potential precipitation or bacterial growth.

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for downstream dilution.

-

Weighing: Accurately weigh 4.44 mg of Z-Glu-Tyr powder.

-

Primary Solubilization: Add 1.0 mL of sterile, anhydrous DMSO.

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[4]

-

Checkpoint: Solution must be optically clear.

-

-

Storage: Aliquot into light-protective (amber) microtubes and store at -20°C.

Protocol 2: HPLC Stability Assay

Objective: Quantify degradation products over time.

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 280 nm (Tyrosine absorption) and 214 nm (Peptide bond).

-

Standard: Inject fresh Z-Glu-Tyr stock to establish retention time (typically elutes later than free Tyr due to hydrophobicity).[1]

-

Analysis: Look for new peaks:

-

Earlier eluting peaks: Likely hydrolysis fragments (Glu, Tyr).

-

Broadening/Shoulders: Potential oxidation or aggregation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 712438, N-benzyloxycarbonyl-l-tyrosine. Retrieved from [Link]

-

Eawag-BBD (2023). Tyrosine Degradation Pathway Map. Retrieved from [Link]

-

GenScript (2023). Peptide Handling and Storage Guidelines. Retrieved from [Link]

Technical Monograph: Z-Glu-Tyr and the Substrate Specificity Landscape of Cathepsin B

The following technical guide is structured to provide a rigorous analysis of Z-Glu-Tyr (N-Carbobenzoxy-L-Glutamyl-L-Tyrosine) within the context of Cathepsin B research.

While Cathepsin B is a prominent lysosomal cysteine protease, Z-Glu-Tyr is historically and mechanistically defined as a substrate for Cathepsin A (Lysosomal Protective Protein) and Acid Carboxypeptidases , rather than a primary substrate for Cathepsin B. This guide clarifies this distinction, detailing how Z-Glu-Tyr serves as a critical specificity probe to differentiate Cathepsin B activity from other contaminating lysosomal proteases in complex biological samples.

Part 1: Executive Summary & Mechanistic Logic

The Substrate Paradox

In high-throughput screening and lysosomal profiling, the selection of the correct substrate is the single determinant of data integrity.

-

Cathepsin B (CatB) is a unique cysteine protease possessing both endopeptidase and peptidyl-dipeptidase activity, regulated by an "occluding loop" structure. Its canonical substrates are basic or hydrophobic (e.g., Z-Arg-Arg-AMC , Z-Phe-Arg-AMC ).

-

Z-Glu-Tyr , an acidic blocked dipeptide, is the "Gold Standard" substrate for Cathepsin A (Lysosomal Protective Protein) and fungal Acid Carboxypeptidases .

Crucial Insight: Cathepsin B exhibits negligible to zero turnover of Z-Glu-Tyr under standard assay conditions. Therefore, Z-Glu-Tyr is not a tool to measure CatB, but a tool to exclude it. It is used to validate that a CatB preparation is free from Cathepsin A contamination, or to subtract background carboxypeptidase activity in crude lysates.

Mechanistic Basis of Exclusion

Why does Cathepsin B reject Z-Glu-Tyr?

-

Charge Repulsion (S2 Subsite): Cathepsin B's S2 subsite contains a Glutamic Acid (Glu245) residue. It prefers basic residues (Arg) or bulky hydrophobic residues (Phe) at the P2 position of the substrate. The P2 residue in Z-Glu -Tyr is Glutamic Acid. The resulting electrostatic repulsion (Glu-Glu) drastically reduces binding affinity (

). -

Structural Constraints (The Occluding Loop): Cathepsin B's peptidyl-dipeptidase activity requires the removal of a dipeptide from the C-terminus. Z-Glu-Tyr is a protected dipeptide. For CatB to act, it would need to function as a carboxypeptidase (removing Tyr), a function it performs poorly compared to Cathepsin A.

Part 2: Visualization of Protease Specificity

The following diagram illustrates the decision logic for distinguishing Cathepsin B from Cathepsin A using specific substrates.

Figure 1: Differential substrate profiling. Z-Arg-Arg-AMC targets Cathepsin B, while Z-Glu-Tyr targets Cathepsin A. Lack of Z-Glu-Tyr hydrolysis confirms Cathepsin B purity.

Part 3: Experimental Protocols

To rigorously characterize a protease sample, you must run parallel assays. Below are the protocols for the Specific Cathepsin B Assay (Positive Control) and the Z-Glu-Tyr Specificity Check (Negative Control).

Protocol A: The Z-Glu-Tyr Specificity Assay (Cathepsin A/Acid CPase)

Use this to quantify non-Cathepsin B background activity.

Reagents:

-

Substrate: 10 mM Z-Glu-Tyr (dissolved in 50% DMSO or Methanol).

-

Buffer: 50 mM Sodium Acetate, pH 5.2.

-

Stop Solution: 10% Trichloroacetic Acid (TCA).[1]

-

Detection: Ninhydrin Reagent (2% in ethanol/acetic acid).

Workflow:

-

Equilibration: Pre-incubate 400 µL of Acetate Buffer at 37°C.

-

Enzyme Addition: Add 50 µL of enzyme sample (e.g., purified CatB or lysate).

-

Initiation: Add 50 µL of Z-Glu-Tyr substrate (Final conc: 1 mM).

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Add 500 µL of 10% TCA to stop the reaction and precipitate protein.

-

Clarification: Centrifuge at 10,000 x g for 5 minutes.

-

Detection:

-

Mix 200 µL of supernatant with 1 mL Ninhydrin reagent.

-

Boil for 10 minutes (develops purple color if Tyrosine is released).

-

Cool and measure Absorbance at 570 nm .

-

-

Validation: A pure Cathepsin B sample should yield < 5% signal relative to a Cathepsin A control.

Protocol B: The Standard Cathepsin B Assay (Fluorometric)

Use this to measure actual Cathepsin B activity.

Reagents:

-

Substrate: 10 mM Z-Arg-Arg-AMC (in DMSO).

-

Activator: 100 mM DTT or L-Cysteine (Freshly prepared).

-

Buffer: 50 mM MES, pH 6.0, 1 mM EDTA (EDTA is crucial to chelate metals that inhibit cysteine proteases).

Workflow:

-

Activation: Mix enzyme with Buffer + 2 mM DTT (Final). Incubate 5 mins at Room Temp. (Reduces the active site Cys29).

-

Plate Setup: Transfer 100 µL activated enzyme to a black 96-well plate.

-

Initiation: Add 1 µL of Z-Arg-Arg-AMC (Final conc: 100 µM).

-

Kinetic Read: Measure Fluorescence immediately.

-

Excitation: 360–380 nm.

-

Emission: 440–460 nm.

-

-

Quantification: Calculate Slope (RFU/min).

Part 4: Comparative Data Analysis

When evaluating Z-Glu-Tyr in the context of Cathepsin B, use the following reference parameters to interpret your data.

| Parameter | Cathepsin B (Target) | Cathepsin A (Contaminant) |

| Primary Substrate | Z-Arg-Arg-AMC | Z-Glu-Tyr |

| Mechanism | Endopeptidase / Peptidyl-Dipeptidase | Carboxypeptidase |

| Active Site Residue | Cysteine (Cys29) | Serine (Ser150) |

| pH Optimum | 5.5 – 6.0 | 5.0 – 5.5 |

| Inhibitor Sensitivity | CA-074 (Highly Specific), E-64 | PMSF, DFP (Serine protease inhibitors) |

| Z-Glu-Tyr Turnover | Negligible | High ( |

Troubleshooting & Optimization

-

Signal in Z-Glu-Tyr Assay with "Pure" CatB: If you observe hydrolysis of Z-Glu-Tyr in your Cathepsin B prep, your sample is likely contaminated with Cathepsin A or Lysosomal Protective Protein. Treat the sample with PMSF (inhibits Serine proteases like Cat A but spares Cysteine proteases like Cat B) to confirm.

-

Low Signal in Z-Arg-Arg Assay: Ensure the enzyme is fully reduced. Cathepsin B oxidizes rapidly. Always include DTT or Cysteine in the buffer.

Part 5: References

-

CymitQuimica. (n.d.). Z-Glu-Tyr Product Description. (Note: Commercial descriptions may broadly categorize substrates; specificity is defined by kinetic data). Link

-

Galjart, N. J., et al. (1991). Human Lysosomal Protective Protein Has Cathepsin A-like Activity. Journal of Biological Chemistry. (Definitive paper establishing Z-Glu-Tyr as a Cathepsin A substrate and noting its lack of hydrolysis by other fractions). Link

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology. (The foundational text on Cysteine Protease specificity and the preference for Z-Arg-Arg). Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Cathepsin B. (Standard protocol for Z-Arg-Arg-AMC). Link

-

Matsui, T., et al. (2006). Substrate Specificity of Acid Carboxypeptidases. (Comparison of Z-Glu-Tyr hydrolysis rates across different enzyme classes). Link

Sources

Methodological & Application

Application Note: Protocol for the Incorporation of Z-Glu-Tyr in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Strategic Overview

The dipeptide motif Z-Glu-Tyr (N-benzyloxycarbonyl-L-glutamyl-L-tyrosine) is a critical substrate specificity determinant for various protein tyrosine kinases (e.g., Src family, ZAP-70) and a target for specific carboxypeptidases. In the context of Solid-Phase Peptide Synthesis (SPPS), the "Z" (Cbz) group serves a dual purpose: it mimics the hydrophobic bulk of a preceding polypeptide chain to ensure enzyme recognition, and it protects the N-terminus from exopeptidase degradation during biological assays.

The Core Challenge: While standard SPPS utilizes Fmoc or Boc strategies, the incorporation of a Z-group requires specific orthogonality considerations. The Z-group is stable to TFA (trifluoroacetic acid) but labile to HF (hydrogen fluoride) or catalytic hydrogenolysis. Therefore, when synthesizing Z-Glu-Tyr peptides on standard resins (Wang, Rink Amide), the Z-group survives the final acidic cleavage, yielding the desired N-protected product.

This guide details the Stepwise Assembly Protocol , which is chemically superior to coupling the pre-formed dipeptide Z-Glu-Tyr-OH. Coupling the dipeptide fragment carries a high risk of racemization at the Tyrosine residue via oxazolone formation.

Chemical Logic & Mechanism

Why Stepwise Assembly is Mandatory

Attempting to couple the dipeptide Z-Glu-Tyr-OH directly to a resin-bound amine activates the C-terminal carboxyl of the Tyrosine. This activation facilitates the attack of the Tyrosine amide backbone oxygen onto the activated carbonyl, forming an oxazolone intermediate . This intermediate rapidly racemizes, leading to a mixture of L-Tyr and D-Tyr products (loss of chiral purity).

The Solution: Build the motif stepwise:

-

Couple Fmoc-Tyr(tBu)-OH to the resin.

-

Couple Z-Glu(OtBu)-OH as the final "capping" step.

Visualization of the Workflow

The following diagram illustrates the orthogonal protection strategy where the Z-group remains intact during TFA cleavage.

Figure 1: Stepwise assembly ensures enantiomeric purity. The Z-group is stable to the TFA cleavage cocktail used to release the peptide.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | Wang (for acids) or Rink Amide (for amides) | Solid support.[2] Loading 0.3–0.6 mmol/g recommended to reduce aggregation. |

| Amino Acid 1 | Fmoc-Tyr(tBu)-OH | C-terminal residue of the motif. |

| Amino Acid 2 | Z-Glu(OtBu)-OH | N-terminal residue. Note: Side chain must be tBu protected. |

| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide activator (less prone to racemization than HATU). |

| Additive | Oxyma Pure or HOBt | Suppresses racemization and enhances coupling rate. |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc group.[5] |

| Cleavage | TFA / TIS / Water (95:2.5:2.[6]5) | Removes resin and tBu side chains; leaves Z-group intact. |

Detailed Protocol: Stepwise Assembly

Phase 1: Resin Preparation

-

Weighing: Weigh appropriate amount of resin (e.g., 0.1 mmol scale).

-

Swelling: Add DMF (10 mL/g) and shake for 30 minutes. Drain.

-

Initial Deprotection (if Rink Amide): Treat with 20% Piperidine/DMF (2 x 10 min) to remove the initial Fmoc on the linker. Wash with DMF (5x).

Phase 2: Coupling Tyrosine (The Anchor)

-

Dissolution: Dissolve Fmoc-Tyr(tBu)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimum DMF.

-

Activation: Add DIC (4.0 eq) to the amino acid solution. Allow to activate for 2 minutes.

-

Coupling: Add the mixture to the resin. Shake at room temperature for 60 minutes.

-

QC: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple. If colorless (negative), proceed.

-

Fmoc Removal: Treat with 20% Piperidine/DMF (1 x 1 min, 1 x 15 min). Wash with DMF (5x).

Phase 3: Coupling Z-Glu (The Cap)

Critical Step: This installs the Z-group. Ensure you use Z-Glu(OtBu)-OH, not Z-Glu-OH with a free side chain, to prevent side-chain branching.

-

Dissolution: Dissolve Z-Glu(OtBu)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

-

Activation: Add DIC (4.0 eq).

-

Coupling: Add to the resin (which now holds H-Tyr(tBu)-...). Shake for 2–3 hours or overnight. The Z-amino acid often couples slower than Fmoc derivatives due to the carbamate structure.

-

Wash: Wash thoroughly with DMF (5x) and DCM (5x).

Phase 4: Cleavage & Work-up

Objective: Remove peptide from resin and remove tBu groups, while keeping Z intact.

-

Drying: Dry the resin under nitrogen flow or vacuum.

-

Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .

-

Note: Do not use scavengers like EDT unless the peptide contains Cys/Met.

-

-

Reaction: Add cocktail to resin. Shake for 2 hours at Room Temperature.

-

Chemistry Check: The high acidity removes the tert-butyl ester on Glu and the tert-butyl ether on Tyr. The Benzyl carbamate (Z) is protonated but does not cleave under these conditions.

-

-

Precipitation: Filter the resin. Drop the filtrate into cold Diethyl Ether (-20°C).

-

Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Resuspend in fresh ether and repeat twice.

-

Lyophilization: Dissolve the pellet in Water/Acetonitrile (1:1) and freeze-dry.

Alternative Protocol: Fragment Coupling (High Risk)

Use this ONLY if you must use pre-formed Z-Glu-Tyr-OH and cannot perform stepwise synthesis. This method requires strict temperature control to minimize racemization.

-

Pre-activation at Low Temp: Dissolve Z-Glu-Tyr-OH (3 eq) and HOBt (3 eq) in DMF. Cool to 0°C in an ice bath.

-

Addition of DIC: Add DIC (3 eq) at 0°C. Stir for 5 minutes.

-

Coupling: Add the cold mixture to the resin.

-

Incubation: Shake at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Why? Low temperature slows the oxazolone formation (racemization) relative to the coupling rate.

-

-

Wash & Cleave: Proceed as in Phase 4 above.

Analytical Quality Control

HPLC Analysis

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA).[2]

-

Expectation: The Z-group increases hydrophobicity significantly. The product will elute later than the corresponding free-amine peptide.

-

UV Detection: The Z-group absorbs at 254 nm (due to the benzyl ring), providing a distinct handle compared to non-aromatic peptides.

Mass Spectrometry (ESI-MS)

Calculate the expected mass carefully:

-

Z-Glu-Tyr-OH (Free Acid): MW ≈ 444.4 g/mol .

-

Check: Ensure the tBu groups (-56 Da each) are gone, but the Z group (+134 Da relative to H) is present.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Product mass is -134 Da | Z-group lost | Did you use HF or strong Lewis acids? Ensure only TFA was used. |

| Doublet peaks in HPLC | Racemization | Occurs if coupling Z-Glu-Tyr-OH block. Switch to Stepwise Protocol (Section 4). |

| Incomplete Coupling | Steric hindrance | Double couple the Z-Glu(OtBu)-OH step. Use HATU/DIEA for this step only if it is the final residue (no racemization risk on the incoming urethane-protected AA). |

| Side-chain modification | Branching | Ensure Z-Glu(OtBu)-OH was used, not Z-Glu-OH. Free side-chain carboxyls will react. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[6] Link[6]

- Definitive guide on protecting group orthogonality, confirming Z stability in TFA.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

- Found

-

Shah, N. H., et al. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen.[7] eLife, 7, e35190.[7] Link

- Contextualizes the biological importance of Glu-Tyr kinase substr

-

Bachem. (2023).[2] Solid Phase Peptide Synthesis (SPPS) Explained. Link

- General industrial protocols for Fmoc chemistry.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]

Application Notes and Protocols: Standard Operating Procedure for Chymotrypsin Activity Assay using a Fluorogenic Z-Peptide-Tyr Substrate

Authored by a Senior Application Scientist

Introduction

Chymotrypsin is a serine protease that plays a crucial role in protein digestion in the small intestine.[1][2][3] It selectively cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[4][5] The measurement of chymotrypsin activity is fundamental in various research areas, including biochemistry, drug discovery for inflammatory diseases and pancreatitis, and for assessing pancreatic function.[6]

While the specific peptide "Z-Glu-Tyr" is not a conventional standalone substrate for chymotrypsin assays, the core principle of using a peptide containing tyrosine for chymotrypsin cleavage is central to many synthetic substrates. This guide details a robust and sensitive fluorometric assay for determining chymotrypsin activity using a synthetic substrate conceptually based on this principle, such as a Z-protected dipeptide linked to a fluorophore at the tyrosine residue. For the purpose of this protocol, we will describe the use of a substrate like N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC), a well-established fluorogenic substrate for chymotrypsin that leverages the enzyme's specificity for aromatic residues. The cleavage of the amide bond C-terminal to the phenylalanine residue by chymotrypsin releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule.[7][8]

This application note provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to accurately measure chymotrypsin activity in a high-throughput format.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of a synthetic fluorogenic substrate by chymotrypsin. The substrate consists of a peptide sequence recognized by chymotrypsin, linked to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent or has very low fluorescence. Upon cleavage by chymotrypsin, the free AMC is released, which is highly fluorescent.[1][7][8] The rate of increase in fluorescence intensity is directly proportional to the chymotrypsin activity in the sample.[9][10] The fluorescence of AMC is typically measured with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1][7]

Caption: Experimental workflow for the chymotrypsin activity assay.

Step-by-Step Procedure:

-

Prepare the 96-well Plate:

-

Add 50 µL of the working chymotrypsin solution to the designated wells for samples and positive controls.

-

For the negative control (no enzyme), add 50 µL of Assay Buffer.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Prepare the AMC standard curve by adding 100 µL of each AMC dilution to separate wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Using a multichannel pipette, add 50 µL of the 200 µM working substrate solution to all wells (except the AMC standards) to start the reaction. The final substrate concentration will be 100 µM.

-

-

Measure Fluorescence:

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at Ex/Em = 380/460 nm. Readings should be taken every 30-60 seconds for 15-30 minutes.

-

Data Analysis and Interpretation

-

Plot the AMC Standard Curve:

-

Plot the fluorescence intensity of the AMC standards against their known concentrations.

-

Perform a linear regression to obtain the slope of the standard curve (RFU/µM).

-

-

Calculate the Rate of Reaction:

-

For each sample, determine the rate of increase in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.

-

-

Convert RFU/min to µmol/min:

-

Use the slope from the AMC standard curve to convert the rate of reaction from RFU/min to µmol of AMC produced per minute.

-

Enzyme Activity (µmol/min/mg) = (ΔRFU/min / Slope of AMC Standard Curve) / (Volume of enzyme in L x Enzyme concentration in mg/mL)

-

Sample Data Table:

| Well | Description | ΔRFU/min | Chymotrypsin Activity (µmol/min/mg) |

| 1 | Negative Control | 5 | 0 |

| 2 | Chymotrypsin (1 µg/mL) | 500 | Calculated Value |

| 3 | Chymotrypsin (5 µg/mL) | 2500 | Calculated Value |

| 4 | Chymotrypsin + Inhibitor | 150 | Calculated Value |

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High background fluorescence | - Autofluorescent compounds in the sample- Contaminated reagents or plate | - Run a sample blank (sample without substrate).- Use high-quality reagents and plates. |

| Low or no signal | - Inactive enzyme- Incorrect buffer pH- Substrate degradation | - Use a fresh enzyme aliquot.- Verify the pH of the assay buffer.- Prepare fresh substrate solution. |

| Non-linear reaction rate | - Substrate depletion- Enzyme instability | - Use a lower enzyme concentration or a shorter assay time.- Optimize assay conditions (pH, temperature). |

| High well-to-well variability | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes and ensure proper mixing of reagents in each well. |

References

-